molecular formula C18H23FN2O B239704 N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

Katalognummer B239704
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: QRDHGEFXDJQWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine, also known as FBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway of the brain. By selectively targeting this receptor, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has the potential to reduce drug-seeking behavior and addiction. The antinociceptive effects of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine are thought to be mediated through the activation of the mu-opioid receptor.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine can increase dopamine release in the nucleus accumbens, a key region of the brain involved in reward processing. This suggests that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has the potential to modulate reward-related behaviors. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been found to reduce pain sensitivity in animal models, indicating its potential as a pain medication.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, one limitation is that N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has a relatively short half-life, which may require frequent dosing in experiments.

Zukünftige Richtungen

There are several future directions for research on N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine. One area of interest is the development of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine and its potential applications in the treatment of drug addiction and pain management. Finally, studies on the safety and toxicity of N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine are necessary before it can be considered for clinical use.
In conclusion, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine is a promising compound with potential applications in various fields of scientific research. Its selectivity for the dopamine D3 receptor and antinociceptive effects make it a potential candidate for the development of new treatments for drug addiction and pain management. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore new directions for its use in scientific research.

Synthesemethoden

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine can be synthesized through a multi-step process involving the reaction of 4-fluorobenzyl alcohol with benzyl bromide, followed by the reaction of the resulting compound with 3-(methylamino)propylamine. The final product is obtained through purification steps such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective dopamine D3 receptor partial agonist, which makes it a potential candidate for the treatment of drug addiction and other neuropsychiatric disorders. Additionally, N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine has been found to have antinociceptive effects, which could be useful in the development of new pain medications.

Eigenschaften

Produktname

N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine

Molekularformel

C18H23FN2O

Molekulargewicht

302.4 g/mol

IUPAC-Name

N//'-[[3-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C18H23FN2O/c1-20-10-3-11-21-13-16-4-2-5-18(12-16)22-14-15-6-8-17(19)9-7-15/h2,4-9,12,20-21H,3,10-11,13-14H2,1H3

InChI-Schlüssel

QRDHGEFXDJQWPD-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Kanonische SMILES

CNCCCNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.